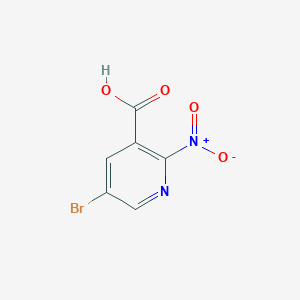

5-Bromo-2-nitronicotinic acid

Description

5-Bromo-2-nitronicotinic acid is a halogenated and nitrated derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure features a bromine atom at position 5, a nitro group at position 2, and a carboxylic acid group at position 3 of the pyridine ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the nitro and bromo groups, which enhance reactivity in cross-coupling and substitution reactions .

Properties

Molecular Formula |

C6H3BrN2O4 |

|---|---|

Molecular Weight |

247.00 g/mol |

IUPAC Name |

5-bromo-2-nitropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3BrN2O4/c7-3-1-4(6(10)11)5(8-2-3)9(12)13/h1-2H,(H,10,11) |

InChI Key |

DVJOLGQZSNSZOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitronicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of nicotinic acid, followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-nitronicotinic acid can be achieved through a scalable process that ensures high yield and cost-effectiveness. This involves the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom

Major Products:

Oxidation: Various oxidized derivatives of the compound.

Reduction: 5-Amino-2-nitronicotinic acid.

Substitution: Compounds with different functional groups replacing the bromine atom

Scientific Research Applications

5-Bromo-2-nitronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects in cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally similar compounds, focusing on substituent positions, molecular weights, and applications:

Note: Isonicotinic acid derivatives have the carboxylic acid group at position 4 (pyridine-4-carboxylic acid), unlike nicotinic acid (position 3).

Commercial Availability and Cost

Q & A

Q. What are the critical steps for synthesizing 5-Bromo-2-nitronicotinic acid with high purity?

Optimize nitration conditions using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration. Monitor intermediates via TLC and purify via recrystallization or HPLC (>95% purity thresholds, as seen in analogous bromo-nitro compounds) .

Q. How should researchers characterize 5-Bromo-2-nitronicotinic acid to confirm structural integrity?

Use a combination of NMR (¹H/¹³C), IR spectroscopy (to identify nitro and carboxylate functional groups), and mass spectrometry. Cross-reference with databases like NIST for spectral validation .

Q. What storage conditions are recommended to preserve the stability of 5-Bromo-2-nitronicotinic acid?

Store at 0–6°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or decomposition, as suggested for structurally similar brominated nitriles and acids .

Q. How can solubility discrepancies in polar vs. nonpolar solvents be addressed during experimental design?

Pre-screen solubility in DMSO, methanol, and dichloromethane. For low solubility, use co-solvents (e.g., DMF-water mixtures) or sonication, as applied to 5-Bromo-2-chlorobenzoic acid derivatives .

Q. What are common impurities in 5-Bromo-2-nitronicotinic acid synthesis, and how are they mitigated?

Dehalogenation byproducts (e.g., 2-nitronicotinic acid) may form. Purify via gradient elution HPLC (C18 column) or fractional crystallization, referencing protocols for 2-Bromo-5-nitropyridine .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of 5-Bromo-2-nitronicotinic acid in cross-coupling reactions?

The nitro group directs electrophilic substitution to the 6-position, while the bromine facilitates Suzuki-Miyaura couplings. Validate via computational modeling (DFT) to predict regioselectivity, as seen in studies on bromo-nitrothiophenes .

Q. What mechanistic insights explain contradictory catalytic outcomes in amidation reactions involving 5-Bromo-2-nitronicotinic acid?

Competing pathways (e.g., nucleophilic aromatic substitution vs. carboxylate activation) may arise. Use kinetic studies (UV-Vis monitoring) and isotopic labeling to delineate mechanisms, as applied to analogous nicotinic acid derivatives .

Q. How can researchers design experiments to probe the biological activity of 5-Bromo-2-nitronicotinic acid against enzyme targets?

Conduct enzyme inhibition assays (e.g., AMPK activators) with purified proteins. Compare IC₅₀ values against unsubstituted nicotinic acid controls, leveraging methodologies from 5-Bromonicotinic acid studies .

Q. What advanced techniques resolve crystallographic ambiguities in 5-Bromo-2-nitronicotinic acid’s solid-state structure?

Perform single-crystal X-ray diffraction paired with Hirshfeld surface analysis to assess intermolecular interactions. Complement with solid-state NMR to resolve polymorphism, as demonstrated for 5-Bromo-2-chlorobenzoic acid .

Q. How can computational models predict the environmental persistence of 5-Bromo-2-nitronicotinic acid?

Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates, incorporating Hammett constants for nitro and bromine substituents. Validate via GC-MS degradation studies in simulated ecosystems .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate spectroscopic and chromatographic data with orthogonal methods (e.g., NMR + HPLC-MS) to account for solvent or instrument artifacts .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling (DFT, MD simulations) and biological assays to holistically characterize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.